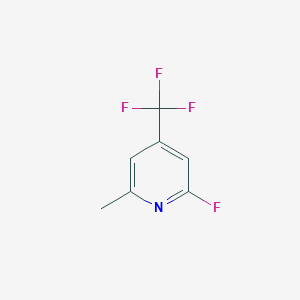

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMIBLSGDPAPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133564-25-7 | |

| Record name | 2-fluoro-6-methyl-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, around 170°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar fluorination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Agrochemical Applications

1. Intermediate for Fungicides

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals. Notably, it is used in the production of picoxystrobin, a widely utilized fungicide that protects crops from various fungal diseases. The compound's trifluoromethyl group enhances its biological activity and stability, making it effective in agricultural applications .

2. Development of New Agrochemicals

The compound has been pivotal in developing new agrochemical products. For instance, derivatives of trifluoromethylpyridine have led to the introduction of over 20 new agrochemicals with ISO common names, enhancing crop protection against pests and diseases . The unique physicochemical properties imparted by fluorine atoms contribute to the efficacy of these compounds.

Pharmaceutical Applications

1. Synthesis of Therapeutic Agents

The pyridine derivative is also significant in pharmaceutical chemistry. It has been identified as a key building block for various therapeutic agents. Several TFMP derivatives are currently undergoing clinical trials, indicating the compound's potential in drug development .

2. Veterinary Products

In addition to human pharmaceuticals, derivatives of this compound are being explored for veterinary applications. Some products containing this moiety have received market approval, showcasing its versatility across different sectors of medicine .

Case Studies

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups : The trifluoromethyl group at the 4-position (as in 9f) enhances metabolic stability and bioactivity .

- Methyl group impact: The 6-methyl group in this compound likely improves lipophilicity compared to non-methylated analogues. However, methyl groups at the 4-position (e.g., 9i) can increase cell proliferation but reduce stability .

- Fluorine vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Findings :

- Lipophilicity: The trifluoromethyl group increases LogP, enhancing membrane permeability. The 6-methyl group further elevates LogP compared to non-methylated analogues.

Biological Activity

2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine (CAS No. 133564-25-7) is a pyridine derivative notable for its unique trifluoromethyl and fluoro substitutions, which enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F4N, with a molecular weight of 185.12 g/mol. Its structure includes a pyridine ring with fluorine and trifluoromethyl groups that significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant antimicrobial properties. A study by Patel et al. (2014) evaluated various derivatives of trifluoromethylpyridine, including this compound, against Gram-positive and Gram-negative bacteria as well as fungal strains. The results demonstrated that many synthesized compounds showed notable antibacterial and antifungal activities, with some exhibiting higher efficacy than standard antibiotics such as Ciprofloxacin and Benzylpenicillin .

Table 1: Antimicrobial Activity of Compounds Derived from Trifluoromethylpyridine

| Compound | B. subtilis | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|---|

| This compound | 16 mm | 18 mm | 10 mm | 15 mm |

| Standard Antibiotic (Ciprofloxacin) | 20 mm | 25 mm | 15 mm | 18 mm |

Values represent the diameter of inhibition zones measured in millimeters.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer progression. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets due to its electron-withdrawing properties, which can stabilize interactions through hydrogen bonds or electrostatic interactions .

Case Studies

- Antimicrobial Screening : In a systematic evaluation, compounds derived from trifluoromethylpyridine were tested for their antibacterial properties using agar diffusion methods. The study found that modifications at the meta and para positions of the pyridine ring significantly influenced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : A related study explored the effects of trifluoromethylpyridine derivatives on various cancer cell lines, revealing that certain substitutions improved cytotoxicity compared to non-fluorinated analogs. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield valuable insights for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-6-methyl-4-(trifluoromethyl)pyridine, and how can yields be optimized?

- Methodology : Fluorinated pyridines are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 2-position can be achieved using 1-bromo-2-fluoroethane in the presence of NaH in THF, followed by purification via column chromatography . Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent) improves yields. Monitoring via thin-layer chromatography (TLC) and using anhydrous conditions minimizes side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies methyl (δ ~2.5 ppm) and aromatic protons, while ¹⁹F NMR confirms trifluoromethyl (δ ~-60 to -70 ppm) and fluorine substituents .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related fluoropyridines .

Q. How do the fluorine and trifluoromethyl groups influence the compound’s reactivity in substitution reactions?

- Methodology : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at meta/para positions. Fluorine at the 2-position directs further substitutions to the 4- or 6-positions due to its ortho/para-directing nature. Reactivity can be probed using kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled pH .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodology : Regioselectivity is controlled by steric and electronic effects. For example:

- Electrophilic Aromatic Substitution : The trifluoromethyl group blocks the 4-position, favoring reactions at the 3- or 5-positions.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids selectively modifies the 6-methyl group when using Pd catalysts (e.g., Pd(PPh₃)₄) . Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and electrostatic potentials .

Q. How can mechanistic insights into deprotection reactions improve the synthesis of derivatives?

- Methodology : Deprotection of intermediates (e.g., removal of pyrrole groups) requires acid hydrolysis (HCl/MeOH) or catalytic hydrogenation. Monitoring reaction progress via ¹H NMR ensures complete removal without degrading the pyridine core. For example, standard deprotection of 2-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives achieves >80% yield under mild conditions .

Q. What computational approaches predict the electronic and steric effects of substituents on this compound’s properties?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- HOMO-LUMO Gaps : Trifluoromethyl groups lower LUMO energy, enhancing electrophilicity.

- Solvent Effects : Polarizable continuum models (PCM) simulate reactivity in solvents like DMF or THF. NIST data provides benchmark vibrational frequencies for validation .

Q. How do structural modifications impact biological activity, such as enzyme inhibition or receptor binding?

- Methodology : Introduce substituents (e.g., amino, hydroxy) at the 3-position to enhance hydrogen bonding with target proteins. Bioassays (e.g., IC₅₀ measurements for kinase inhibition) paired with molecular docking (AutoDock Vina) identify key interactions. For example, fluorinated thiazolo-pyridines show enhanced binding to ATP pockets .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.